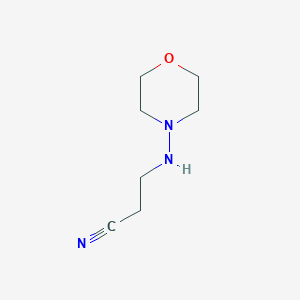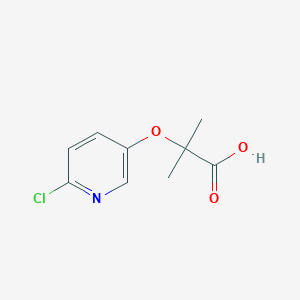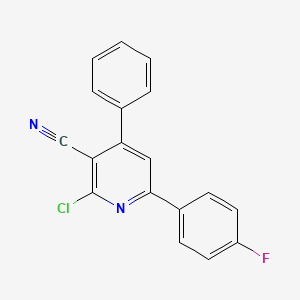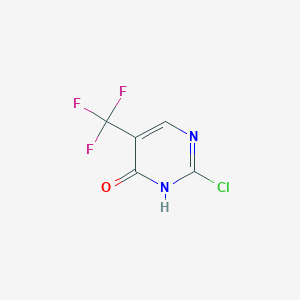
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol: is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloro-5-(trifluoromethyl)pyrimidine.
Hydroxylation: The introduction of the hydroxyl group at the 4-position can be achieved through various hydroxylation reactions. One common method involves the use of a strong base such as sodium hydroxide (NaOH) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).
Reaction Conditions: The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group at the 4-position can participate in oxidation and reduction reactions, leading to the formation of corresponding ketones or alcohols.
Coupling Reactions: The trifluoromethyl group at the 5-position can engage in coupling reactions with various organometallic reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH₂), thiourea, and alkoxide salts. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) are common.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-amino-5-(trifluoromethyl)pyrimidin-4-ol or 2-alkoxy-5-(trifluoromethyl)pyrimidin-4-ol can be formed.
Oxidation and Reduction Products: Oxidation can yield 2-chloro-5-(trifluoromethyl)pyrimidin-4-one, while reduction can produce this compound derivatives.
Coupling Products: Various coupled products depending on the organometallic reagent used.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and fungicides, and in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol depends on its specific application:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, leading to either agonistic or antagonistic effects.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including kinases, proteases, and ion channels, affecting signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrimidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-chloro-5-(trifluoromethyl)pyrimidine, 2-chloro-5-fluoropyrimidine, and 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine share structural similarities.
Uniqueness: The presence of the hydroxyl group at the 4-position in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for additional hydrogen bonding interactions and can influence the compound’s solubility, stability, and overall bioactivity.
Properties
Molecular Formula |
C5H2ClF3N2O |
|---|---|
Molecular Weight |
198.53 g/mol |
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-10-1-2(3(12)11-4)5(7,8)9/h1H,(H,10,11,12) |
InChI Key |
ZWRXTLXOXRJSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


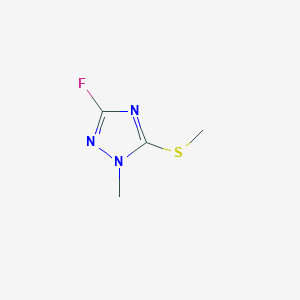
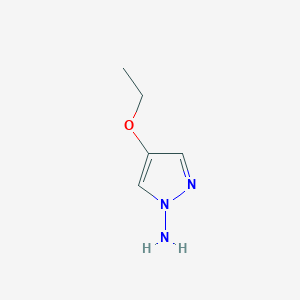

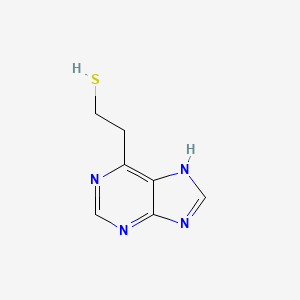
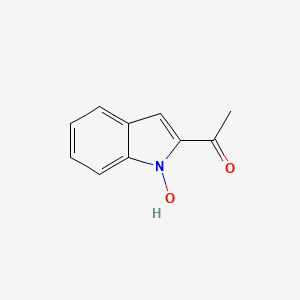

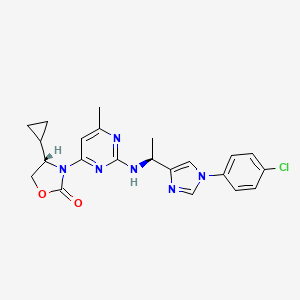
![[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B13098245.png)
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)
